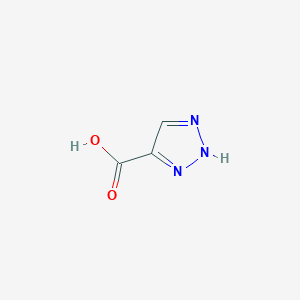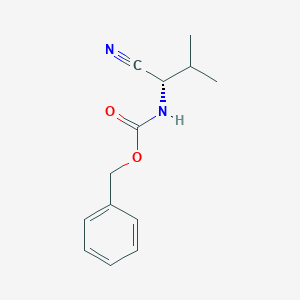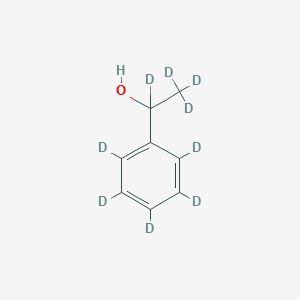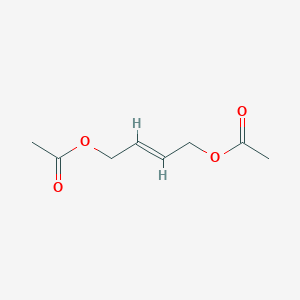
1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1H-1,2,3-triazole-4-carboxylic acid (1H-T4CA) is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a useful tool for organic synthesis and is used in a variety of biochemical and physiological studies. 1H-T4CA is a versatile compound that can be used in a variety of laboratory experiments to study the structure and function of biological systems.
Aplicaciones Científicas De Investigación
Supramolecular Interactions and Chemistry 1H-1,2,3-Triazoles, including derivatives like 1H-1,2,3-triazole-4-carboxylic acid, have been extensively researched for their supramolecular interactions. These interactions are crucial for various applications in supramolecular and coordination chemistry. The nitrogen-rich triazole allows complexation of anions and offers several N-coordination modes. This enables applications in areas such as anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Catalysis and Peptidomimetics The 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, is useful for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This application highlights its potential in the field of catalysis and as a building block in organic synthesis (Ferrini et al., 2015).
Proton Conduction in Polymer Electrolyte Membranes 1H-1,2,3-Triazole enhances proton conduction in polymer electrolyte membranes (PEMs), showing about 105 times greater conductivity than comparable materials. This finding is significant for the development of PEMs with improved mechanical properties and stability, essential for applications like fuel cells (Zhou et al., 2005).
Antimycobacterial Agents 1H-1,2,3-Triazoles have attracted attention due to their wide range of biological activities, including potential as antimycobacterial agents. They have been studied for applications in treating diseases like tuberculosis, showcasing their significance in medicinal chemistry (Gonzaga et al., 2013).
Ion Chemistry and Electronic Structure The ion chemistry of 1H-1,2,3-triazole, involving studies of its reaction with hydroxide ions and subsequent product formation, provides insights into the electronic structure of triazole-based compounds. This research is fundamental to understanding the chemical behavior of triazoles in various applications (Ichino et al., 2008).
Technological Prospecting The broad application of 1H-1,2,3-triazoles in different technological sectors, including chemistry, metallurgy, and new technologies, is evident from the significant number of patents filed. This underscores the compound's versatility and importance in innovation (Caiana et al., 2022).
Mecanismo De Acción
Target of Action
The 1,2,3-triazole moiety is known to interact with various biological targets due to its unique properties, inert nature, and ability to mimic amide bonds .
Mode of Action
It’s known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs, indicating its involvement in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (11308 g/mol) and its carboxylic acid group suggest that it may have good bioavailability .
Result of Action
The compound’s ability to promote proton conduction suggests that it may influence cellular processes that rely on proton gradients .
Propiedades
IUPAC Name |
2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODOEDLCNTSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168192 | |
| Record name | 4-Carboxy-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-70-2 | |
| Record name | 1H-1,2,3-Triazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxy-1,2,3-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16681-70-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Carboxy-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure and molecular formula of 1H-1,2,3-triazole-4-carboxylic acid?
A1: this compound is a five-membered heterocyclic compound containing three nitrogen atoms and a carboxylic acid group (-COOH) at the 4th position. Its molecular formula is C4H3N3O2.
Q2: What are the common spectroscopic techniques used to characterize these compounds?
A2: Researchers commonly employ spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) [], proton nuclear magnetic resonance (1H NMR) [, , ], carbon-13 nuclear magnetic resonance (13C NMR) [, ], and mass spectrometry (MS) [, ] to confirm the structure and identity of synthesized this compound derivatives.
Q3: What are some common synthetic strategies for this compound derivatives?
A3: A prevalent synthetic approach utilizes a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This method allows for the efficient formation of the triazole ring by reacting an azide with an alkyne. Another approach involves the reaction of aryl azides with ethyl 4-chloro-3-oxobutanoate in the presence of a base catalyst, followed by nucleophilic substitution [].
Q4: Has the synthesis of this compound from 2-aminothiazoles been investigated?
A4: Yes, researchers have explored the diazotization of 2-aminothiazoles followed by reaction with sodium azide to synthesize 2-azidothiazole derivatives. These compounds can then undergo base-catalyzed condensation reactions with activated methylenic compounds to yield novel 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids [].
Q5: How does the introduction of substituents affect the properties of this compound derivatives?
A5: The introduction of different substituents at various positions on the triazole ring significantly influences the compound's properties. Researchers observed that modifying the substituents at the 1 and 5 positions impacts biological activity, particularly antibacterial activity []. For example, the presence of an amino group at the 2 position of the phenyl ring enhances antimicrobial activity in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid [].
Q6: Can this compound derivatives exist in different tautomeric forms?
A6: Yes, some derivatives exhibit tautomerism. For instance, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid predominantly exists in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer in solution [].
Q7: What are the potential applications of this compound and its derivatives?
A7: These compounds show promise in various applications:
- Antimicrobial Agents: Studies demonstrate the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria, including pathogenic strains like Vibrio cholerae []. They exhibit potential as novel antimicrobial agents.
- Anticancer Agents: Research highlights the potential of aziridine-1,2,3-triazole hybrids as anticancer drug candidates [, ]. These compounds have shown promising activity against human leukemia HL-60 cells and human hepatoma G2 cells.
- Electrocatalysis: Copper complexes incorporating this compound ligands have shown excellent electrocatalytic activity for water oxidation under neutral pH conditions [, ]. This discovery has significant implications for sustainable energy applications.
- Fluorescence Sensing: Lanthanide-organic frameworks containing this compound ligands have demonstrated promising applications in fluorescence sensing []. These materials exhibit high sensitivity for detecting specific analytes such as metal ions and small molecules.
Q8: What is known about the mechanism of action of this compound derivatives as antimicrobial agents?
A8: Studies on the antimicrobial activity of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid suggest that it might exert its effects through mechanisms such as DNA binding and degradation, protein binding, and interaction with bacterial cell membranes []. Further research is needed to fully elucidate the specific interactions and pathways involved.
Q9: Are there any studies investigating the aphrodisiac potential of these compounds?
A9: Interestingly, research on the stem bark extracts of Newtonia hildebrandtii, a plant traditionally used as an aphrodisiac, identified this compound as one of its constituents []. While the specific role of this compound in the plant's aphrodisiac properties requires further investigation, this finding suggests potential applications in this area.
Q10: What is known about the stability of this compound derivatives?
A10: The stability of these compounds can vary depending on their specific structure and environmental conditions. Studies have explored the stability of rufinamide, a triazole derivative, under alkaline conditions using RP-HPLC and derivative ratio spectrophotometry []. Such studies are crucial for understanding the degradation pathways and shelf-life of these compounds.
Q11: Have this compound derivatives been explored for building crystalline framework materials?
A11: Yes, researchers have utilized these compounds as ligands for constructing coordination polymers with various transition metals like Zn(II), Co(II), Cu(II), Ni(II), and Cd(II) [, , , , , ]. The structural diversity and coordination modes of these ligands contribute to the formation of intriguing architectures with potential applications in areas like catalysis, gas storage, and sensing.
Q12: What is the role of computational chemistry in understanding this compound derivatives?
A12: Computational techniques, such as Density Functional Theory (DFT) calculations, play a crucial role in understanding the properties and behavior of these compounds. For example, DFT calculations were used to investigate the oxygen evolution reaction (OER) mechanism of a copper-based electrocatalyst incorporating a this compound ligand []. These calculations provide insights into the reaction pathway, intermediates involved, and overpotential required for water oxidation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















